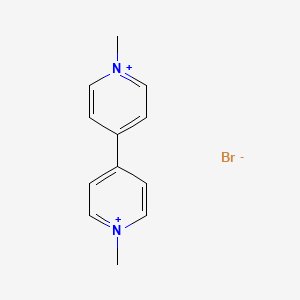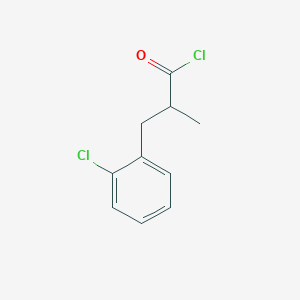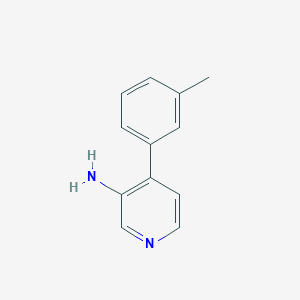
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a propenoic acid backbone substituted with trichloro and nitro-pyridinyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:
Halogenation: Introduction of chlorine atoms to the propenoic acid backbone.
Nitration: Addition of a nitro group to the pyridine ring.
Hydrazide Formation: Reaction of the nitrated pyridine with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridines and different chlorinated propenoic acids.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro group can also participate in electrophilic reactions, further contributing to the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester derivative with different reactivity and applications.
Propanoic acid, 2,2,3-trichloro-, methyl ester: Shares the trichloro substitution but lacks the nitro-pyridinyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxyphenyl group instead of the nitro-pyridinyl group.
Uniqueness
The uniqueness of 2-Propenoic acid, 2,3,3-trichloro-, 2-methyl-2-(3-nitro-2-pyridinyl)hydrazide lies in its combination of trichloro and nitro-pyridinyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
647824-53-1 |
|---|---|
Molekularformel |
C9H7Cl3N4O3 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
2,3,3-trichloro-N'-methyl-N'-(3-nitropyridin-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H7Cl3N4O3/c1-15(14-9(17)6(10)7(11)12)8-5(16(18)19)3-2-4-13-8/h2-4H,1H3,(H,14,17) |
InChI-Schlüssel |
KATDWEJYKOJHJN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])NC(=O)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)



![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)

